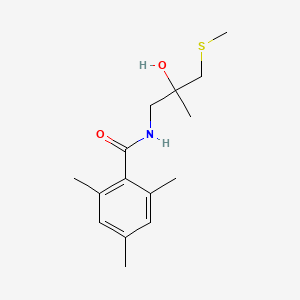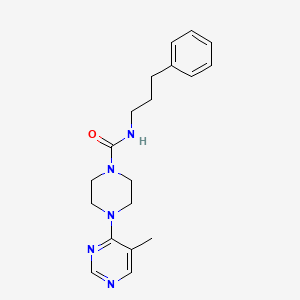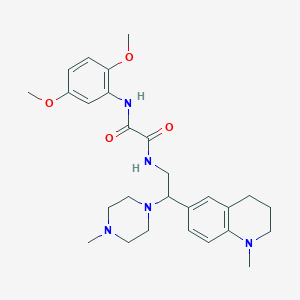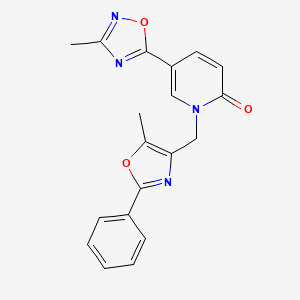
Methyl-2-(4-Hydrazinylphenyl)acetat-Hydrochlorid
Übersicht
Beschreibung
“Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 252752-46-8 . It has a molecular weight of 216.67 and its IUPAC name is methyl 2-(4-hydrazineylphenyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- β3-Adrenozeptor-Agonisten: Methyl-2-(4-Hydrazinylphenyl)acetat-Hydrochlorid wird zur Herstellung von Chlorphenylethanolaminotetrahydrocarbazolen verwendet, die eine potente β3-Adrenozeptor-Agonistenaktivität aufweisen . Diese Verbindungen können Anwendung bei der Behandlung von Erkrankungen im Zusammenhang mit adrenergen Rezeptoren finden, wie z. B. Fettleibigkeit, Diabetes und Herzkreislauferkrankungen.
Medizinische Chemie und Medikamentenentwicklung
Wirkmechanismus
Target of Action
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is primarily used in the preparation of Chlorophenylethanolaminotetrahydrocarbazoles . These are potent β3-adrenoceptor agonists . The β3-adrenoceptors are the primary targets of Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride .
Mode of Action
As a precursor to potent β3-adrenoceptor agonists, it is likely that it interacts with these targets to exert its effects .
Biochemical Pathways
Given its role as a precursor to β3-adrenoceptor agonists, it may be involved in pathways related to the function of these receptors .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
As a precursor to β3-adrenoceptor agonists, it is likely that its effects would be related to the activation of these receptors .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety precautions.
Eigenschaften
IUPAC Name |
methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZQCODDDDWZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dimethoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2585067.png)

![3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2585071.png)

![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)



![2-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2585084.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)
![N-(1-cyanocyclopentyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2585088.png)
![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)